molecular formula C14H19ClN2O2 B4626031 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine

1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine

Cat. No. B4626031
M. Wt: 282.76 g/mol
InChI Key: WQWFZWLJTWAYDC-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

One study detailed the synthesis and hydrolysis reactions of compounds including 2-Oxo-3-ethoxycarbonylmethylenepiperazine derivatives, which were hydrolyzed into pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond. This research provides insight into the reactivity and potential applications of piperazine derivatives in synthetic chemistry (Iwanami et al., 1964).

Anticancer Activity

Another significant application is in the development of anticancer agents. A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) explored its metabolism in rat bile, revealing extensive metabolization and the identification of nine major metabolites. This points to the potential therapeutic uses of piperazine derivatives in cancer treatment (Jiang et al., 2007).

Synthesis and Molecular Insight

Further, the one-pot synthesis of enaminones with piperazine components highlights innovative approaches in organic synthesis, offering valuable insights into the design and development of new compounds with potential applications in drug discovery and material science (Barakat et al., 2020).

Antimicrobial Properties

Research on 1,5-diphenylpyrrole derivatives, including 2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, demonstrated antimycobacterial activity, indicating the role of piperazine derivatives in addressing infectious diseases caused by Mycobacterium tuberculosis (Biava et al., 2008).

Environmental Science and Toxicology

Additionally, studies on the degradation of chlorotriazine pesticides by sulfate radicals emphasize the environmental applications of chemical research, particularly in understanding the mechanisms of pesticide degradation and the influence of organic matter (Lutze et al., 2015).

properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-11(19-13-6-4-3-5-12(13)15)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWFZWLJTWAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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